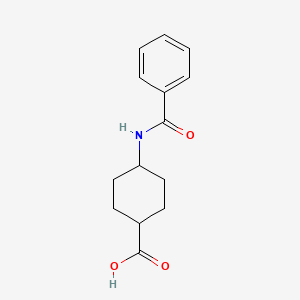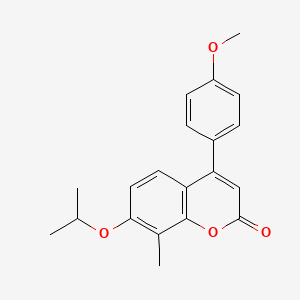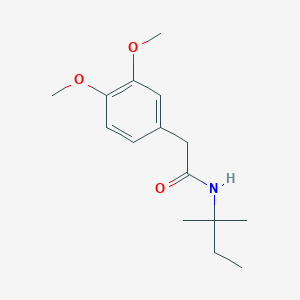
N'-acetyl-2-(1-naphthyloxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-acetyl-2-(1-naphthyloxy)acetohydrazide, commonly known as NAH, is an organic compound that belongs to the class of hydrazides. It is a white crystalline powder that is soluble in water and organic solvents. NAH has gained significant attention in scientific research due to its potential application in the pharmaceutical industry.
作用機序
The mechanism of action of NAH is not fully understood. However, it has been suggested that NAH exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. NAH has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
NAH has been shown to possess various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. NAH has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which protect cells from oxidative damage. In addition, NAH has been shown to inhibit the growth of cancer cells and induce cell cycle arrest and apoptosis.
実験室実験の利点と制限
NAH has several advantages for lab experiments. It is relatively easy to synthesize, and its pharmacological activities can be easily tested in vitro and in vivo. NAH has also been shown to have low toxicity, making it a safe candidate for further research. However, NAH has some limitations for lab experiments. Its solubility in water is relatively low, which may affect its bioavailability. In addition, the mechanism of action of NAH is not fully understood, which may hinder its further development as a pharmaceutical agent.
将来の方向性
There are several future directions for NAH research. First, further studies are needed to elucidate the mechanism of action of NAH. Second, the pharmacokinetics and pharmacodynamics of NAH need to be investigated to determine its bioavailability and efficacy. Third, the potential use of NAH as a cancer treatment needs to be explored further. Fourth, the development of novel NAH derivatives with improved pharmacological activities is a promising direction for future research.
Conclusion
In conclusion, NAH is a promising candidate for further research in the pharmaceutical industry. Its synthesis method is relatively simple and cost-effective, and it possesses various pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties. NAH has several advantages for lab experiments, including low toxicity and easy testing in vitro and in vivo. However, further studies are needed to elucidate its mechanism of action and determine its bioavailability and efficacy. The development of novel NAH derivatives is also a promising direction for future research.
合成法
NAH can be synthesized through the reaction between 2-(1-naphthyloxy)acetic acid and hydrazine hydrate in the presence of acetic anhydride. The reaction yields NAH as a white crystalline powder with a yield of approximately 70-80%. The synthesis method is relatively simple and cost-effective, making NAH a promising candidate for further research.
科学的研究の応用
NAH has been the subject of numerous scientific research studies due to its potential application in the pharmaceutical industry. It has been reported to possess various pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties. NAH has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
特性
IUPAC Name |
N'-acetyl-2-naphthalen-1-yloxyacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-10(17)15-16-14(18)9-19-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOUITFWEBWZCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)COC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5789935.png)


![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5789969.png)


![2-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5789995.png)


![2-[(4-benzyl-1-piperazinyl)methyl]-4-chlorophenol](/img/structure/B5790014.png)
![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5790024.png)
![N-(tert-butyl)-2-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5790035.png)

